![molecular formula C9H6N2 B1439971 3-Ethynylimidazo[1,2-a]pyridine CAS No. 943320-53-4](/img/structure/B1439971.png)

3-Ethynylimidazo[1,2-a]pyridine

Übersicht

Beschreibung

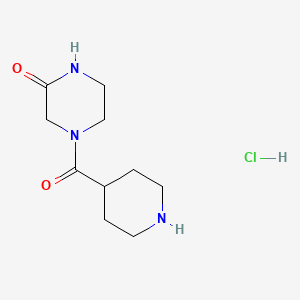

3-Ethynylimidazo[1,2-a]pyridine is an organic compound with the molecular formula C9H6N2 . It is a solid, usually appearing as a yellow or brown powder . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .

Molecular Structure Analysis

The molecular structure of 3-Ethynylimidazo[1,2-a]pyridine consists of a fused bicyclic 5,6 heterocycle . The molecular weight of this compound is 142.16 .

Physical And Chemical Properties Analysis

3-Ethynylimidazo[1,2-a]pyridine is a solid compound with a molecular weight of 142.16 . It is very slightly soluble in water (0.8 g/L at 25 ºC), but soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Wissenschaftliche Forschungsanwendungen

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown great potential in the development of optoelectronic devices. The unique structure of 3-Ethynylimidazo[1,2-a]pyridine could be utilized in creating components for organic light-emitting diodes (OLEDs) or other display technologies due to its luminescent properties .

Sensors

The luminescent nature of these compounds also makes them suitable for use in sensor technology3-Ethynylimidazo[1,2-a]pyridine could be applied in the design of chemical sensors that detect specific substances or environmental changes .

Anti-Cancer Drugs

Research has indicated that imidazo[1,2-a]pyridine derivatives can be used in pharmaceuticals, particularly as anti-cancer agents. The ethynyl group in 3-Ethynylimidazo[1,2-a]pyridine may offer a reactive site for further functionalization, potentially leading to new therapeutic compounds .

Confocal Microscopy and Imaging

These compounds’ ability to emit light can be harnessed in confocal microscopy and imaging techniques3-Ethynylimidazo[1,2-a]pyridine could be used as an emitter to enhance image contrast or as a fluorescent marker in biological studies .

Molecular Modeling and Simulation

The structural data of 3-Ethynylimidazo[1,2-a]pyridine can be used in molecular modeling and simulation programs to predict interactions with other molecules or to visualize molecular dynamics within various systems .

Synthetic Chemistry

As a building block in synthetic chemistry, 3-Ethynylimidazo[1,2-a]pyridine can be used to synthesize a wide range of complex molecules for various applications, including medicinal chemistry and material science .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often used in the construction of various derivatives through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are often involved in various chemical transformations in organic reactions .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant .

Result of Action

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Action Environment

It is recommended to prevent further spillage or leakage if it is safe to do so and to avoid discharge into the environment .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB . Therefore, the development of new synthetic methods and the exploration of its varied medicinal applications could be potential future directions .

Eigenschaften

IUPAC Name |

3-ethynylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTDPECEFKOJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676598 | |

| Record name | 3-Ethynylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynylimidazo[1,2-a]pyridine | |

CAS RN |

943320-53-4 | |

| Record name | 3-Ethynylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439891.png)

![3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1439895.png)

![(2-Ethyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1439897.png)

![2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439898.png)

![2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439899.png)

![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride](/img/structure/B1439902.png)

![3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1439904.png)

![3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1439907.png)

![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)